molecular formula C12H19NO2 B8304002 2-Methyl-4,5-diethyl-3carbethoxy-pyrrole

2-Methyl-4,5-diethyl-3carbethoxy-pyrrole

Cat. No.: B8304002
M. Wt: 209.28 g/mol
InChI Key: VMTDDVVHPKWRGQ-UHFFFAOYSA-N
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Description

Significance of Polysubstituted Pyrroles in Contemporary Organic Synthesis and Advanced Materials Science

Polysubstituted pyrroles are not mere laboratory curiosities; they are crucial building blocks in numerous fields. rsc.orgrsc.org Their importance stems from the pyrrole (B145914) ring's presence at the core of many commercial drugs, natural compounds, agrochemicals, and functional materials. rsc.orgalliedacademies.org In medicinal chemistry, the pyrrole scaffold is a "privileged structure," appearing in a wide array of pharmacologically active compounds. alliedacademies.orgresearchgate.net This includes antibacterial, anti-inflammatory, anticancer, and antiviral agents. researchgate.net The ability to strategically place various substituents around the pyrrole core allows chemists to fine-tune the molecule's biological activity and physical properties. uctm.edu

In the realm of materials science, pyrrole derivatives are fundamental to the development of conducting polymers, organic light-emitting diodes (OLEDs), and organic photovoltaics. numberanalytics.com The electron-rich nature of the pyrrole ring facilitates the creation of materials with unique electronic and optical properties. numberanalytics.com The ongoing development of novel and efficient synthetic routes to obtain polysubstituted pyrroles is a high-priority area in organic chemistry, driven by the constant demand for new drugs and advanced materials. rsc.org

Table 1: Examples of Biologically Active Pyrrole Derivatives
Compound NameCore StructureBiological Significance/Application
HemePorphyrin (four pyrrole rings)Oxygen-carrying component of hemoglobin. alliedacademies.org
ChlorophyllChlorin (related to porphyrin)Essential pigment for photosynthesis in plants. uctm.edu
Vitamin B12Corrin (related to porphyrin)Crucial for metabolism and the formation of red blood cells. alliedacademies.org
AtorvastatinSubstituted PyrroleA widely used drug to lower cholesterol.
TolmetinSubstituted PyrroleA non-steroidal anti-inflammatory drug (NSAID). thieme-connect.com

Historical Context of Pyrrole Discovery and Early Isolation Methods

The history of pyrrole dates back to the 19th century. It was first detected in 1834 by the German chemist Friedlieb Ferdinand Runge as a component of coal tar. wikipedia.orgnumberanalytics.comrgmcet.edu.in Runge is also credited with naming the substance "pyrrole," from the Greek pyrrhos, meaning "fiery" or "reddish," due to the characteristic red color it imparts to a pine splint moistened with hydrochloric acid. wikipedia.orgacs.org

While Runge detected its presence, the first isolation of pyrrole was achieved in 1857 by Thomas Anderson from the pyrolysate of bone, a foul-smelling substance known as bone oil or Dippel's oil. wikipedia.orgacs.orgbhu.ac.inmiami.edu The early isolation methods were arduous, involving washing the bone oil with dilute acids and bases to remove impurities, followed by fractional distillation. bhu.ac.inyoutube.com The crude pyrrole fraction, collected between 100-150°C, could be further purified by fusing it with potassium hydroxide (B78521) to form solid potassiopyrrole, which upon steam distillation, yielded pure pyrrole. bhu.ac.in

Structural Elucidation and the Evolution of Pyrrole Chemistry

The determination of pyrrole's structure was a significant step in the development of heterocyclic chemistry. Proposed by Adolf von Baeyer in 1870, the structure was confirmed to be a five-membered ring composed of four carbon atoms and one nitrogen atom. rgmcet.edu.in A key feature of pyrrole is its aromaticity. vedantu.com The molecule is planar and cyclic, and it adheres to Hückel's rule for aromaticity, possessing a continuous ring of p-orbitals containing 6 π-electrons (4n+2, where n=1). byjus.comlibretexts.org Each of the four carbon atoms contributes one π-electron, while the nitrogen atom contributes its lone pair of electrons to the aromatic system. libretexts.orglibretexts.org This delocalization of the nitrogen's lone pair is crucial for pyrrole's aromatic stability and is responsible for its electron-rich nature, which makes it highly reactive towards electrophilic substitution. numberanalytics.com

The evolution of pyrrole chemistry is marked by the development of elegant and versatile synthetic methods that allow for the construction of the pyrrole ring with a high degree of control over the substitution pattern. These classical named reactions remain cornerstones of modern organic synthesis. numberanalytics.com

Paal-Knorr Synthesis (1884): Independently reported by Carl Paal and Ludwig Knorr, this method involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine to form a substituted pyrrole. rgmcet.edu.inalfa-chemistry.comwikipedia.org It is considered one of the most straightforward routes to pyrroles, though it can sometimes require harsh acidic conditions. rgmcet.edu.in

Knorr Pyrrole Synthesis (1884): This widely used reaction synthesizes substituted pyrroles from the condensation of an α-amino-ketone with a compound containing an activated methylene (B1212753) group, such as a β-ketoester. wikipedia.orgwikipedia.org This method is particularly well-suited for preparing polysubstituted pyrroles like 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole.

Hantzsch Pyrrole Synthesis (1890): Developed by Arthur Hantzsch, this synthesis involves the reaction of a β-ketoester with an α-haloketone in the presence of ammonia or a primary amine. thieme-connect.comwikipedia.org It provides a versatile route to various substituted pyrroles. wikipedia.org

These foundational methods, along with numerous modern variations, have transformed pyrrole chemistry from the study of a compound isolated from bone oil into a sophisticated field enabling the creation of complex molecules with profound impacts on science and technology. organic-chemistry.orgnih.gov

Table 2: Key Classical Syntheses of the Pyrrole Ring
Synthesis NameYear ReportedKey ReactantsGeneral Product Type
Paal-Knorr Synthesis18841,4-Dicarbonyl compound + Amine/AmmoniaSubstituted Pyrroles. wikipedia.org
Knorr Pyrrole Synthesis1884α-Amino-ketone + β-Ketoester (or similar)Polysubstituted Pyrroles. wikipedia.org
Hantzsch Pyrrole Synthesis1890β-Ketoester + α-Haloketone + Amine/AmmoniaSubstituted Pyrroles. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

ethyl 4,5-diethyl-2-methyl-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C12H19NO2/c1-5-9-10(6-2)13-8(4)11(9)12(14)15-7-3/h13H,5-7H2,1-4H3

InChI Key

VMTDDVVHPKWRGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NC(=C1C(=O)OCC)C)CC

Origin of Product

United States

Synthetic Methodologies for 2 Methyl 4,5 Diethyl 3 Carbethoxy Pyrrole and Its Analogues

Classical Pyrrole (B145914) Synthesis Approaches and Their Adaptations for Substituted Pyrroles

The foundational methods for pyrrole synthesis, developed in the late 19th and early 20th centuries, remain highly relevant for the construction of substituted pyrroles. These classical reactions, including the Knorr, Paal-Knorr, and Hantzsch syntheses, offer versatile pathways to a wide array of pyrrole derivatives through the condensation of relatively simple acyclic precursors.

Knorr Pyrrole Synthesis for Poly-Substituted Derivatives

The Knorr pyrrole synthesis is a widely utilized reaction that involves the condensation of an α-amino-ketone with a β-ketoester or another carbonyl compound with an active methylene (B1212753) group. semanticscholar.orgwikipedia.org A significant advantage of this method is the in situ generation of the often unstable α-amino-ketone from an α-oximino-ketone, typically through reduction with zinc in acetic acid. semanticscholar.org

The general mechanism commences with the reduction of the oximino group to an amine, which then condenses with the β-ketoester to form an enamine. Subsequent intramolecular cyclization and dehydration yield the pyrrole ring. semanticscholar.org

For the synthesis of a compound like 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole, a plausible Knorr approach would involve the reaction of 3-amino-pentan-2-one with ethyl 2-ethylacetoacetate. The α-amino ketone can be prepared in situ from 3-(hydroxyimino)-pentan-2-one.

Table 1: Representative Examples of Knorr Pyrrole Synthesis

α-Amino-ketone Precursor β-Ketoester/Dicarbonyl Compound Product Yield (%) Reference
Ethyl 2-oximinoacetoacetate Ethyl acetoacetate Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate ~60 syrris.com
Ethyl 2-oximinoacetoacetate 2,4-Pentanedione Ethyl 4-acetyl-3,5-dimethylpyrrole-2-carboxylate High syrris.com

Paal-Knorr Pyrrole Synthesis for Substituted Pyrroles

The Paal-Knorr synthesis is arguably one of the most straightforward and versatile methods for preparing substituted pyrroles. wikipedia.orgorganic-chemistry.org It involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine, typically under acidic conditions. wikipedia.orgorganic-chemistry.org

The mechanism is initiated by the attack of the amine on one of the protonated carbonyl groups to form a hemiaminal. A subsequent intramolecular attack on the second carbonyl group leads to a cyclic intermediate, which then undergoes dehydration to furnish the aromatic pyrrole ring. organic-chemistry.org

To synthesize 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole via the Paal-Knorr route, a suitable 1,4-dicarbonyl precursor would be required, such as ethyl 2-(1-oxobutyl)-3-oxopentanoate. The reaction of this dicarbonyl compound with ammonia would yield the target pyrrole. The synthesis of such a substituted 1,4-dicarbonyl compound can, however, be a limitation of this method. alfa-chemistry.com

Table 2: Paal-Knorr Synthesis of Substituted Pyrroles

1,4-Dicarbonyl Compound Amine/Ammonia Source Catalyst/Conditions Product Reference
2,5-Hexanedione Primary amines Acetic acid N-substituted-2,5-dimethylpyrroles wikipedia.org
3,4-Disubstituted-2,5-hexanediones Ammonia/Primary amines Protic or Lewis acids 2,5-Dimethyl-3,4-disubstituted pyrroles wikipedia.org

Hantzsch Pyrrole Synthesis for Ethyl Esters of 2-Alkyl- and 2,4-Dialkylpyrrole-3-carboxylic Acids

The Hantzsch pyrrole synthesis is particularly well-suited for the preparation of pyrroles with the substitution pattern of the target compound. wikipedia.orgnih.gov This method involves a three-component reaction between a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.org

The reaction mechanism is thought to proceed via the formation of an enamine from the β-ketoester and ammonia. This enamine then acts as a nucleophile, attacking the α-haloketone. Subsequent cyclization and elimination of water lead to the formation of the pyrrole ring. wikipedia.org

For the synthesis of 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole, the Hantzsch reaction would likely employ ethyl acetoacetate, 1-chloro-2-pentanone, and ammonia. This combination of readily available starting materials makes the Hantzsch synthesis an attractive route. A study by M. W. Roomi and S. Macdonald demonstrated the general applicability of this method for obtaining ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids. nih.gov

Table 3: Hantzsch Synthesis of Polysubstituted Pyrroles

β-Ketoester α-Haloketone Amine/Ammonia Source Product Reference
Ethyl acetoacetate Chloroacetone Ammonia 2,5-Dimethyl-3-carbethoxypyrrole nih.gov
tert-Butyl acetoacetates 2-Bromoketones Amines Pyrrole-3-carboxylic acids (via in situ hydrolysis) syrris.com

Barton-Zard and Van Leusen Pyrrole Syntheses for Multi-Substituted Pyrroles

The Barton-Zard and Van Leusen reactions are powerful methods for the synthesis of multi-substituted pyrroles, offering alternative disconnection approaches compared to the more classical methods.

The Barton-Zard synthesis involves the reaction of a nitroalkene with an α-isocyanoacetate under basic conditions. orgsyn.org The mechanism proceeds through a Michael addition of the deprotonated isocyanoacetate to the nitroalkene, followed by an intramolecular cyclization and elimination of the nitro group to form the pyrrole ring. orgsyn.org To synthesize 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole using this method, one could envision the reaction of 1-nitro-2-ethyl-1-butene with ethyl isocyanoacetate.

The Van Leusen pyrrole synthesis utilizes p-toluenesulfonylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an α,β-unsaturated carbonyl compound (a Michael acceptor) in the presence of a base. nih.gov The reaction proceeds via a [3+2] cycloaddition mechanism. nih.gov For the synthesis of the target compound, an appropriate Michael acceptor would be ethyl (E)-2-ethyl-3-methyl-2-pentenoate, which upon reaction with TosMIC would yield the desired pyrrole.

Advanced and Green Synthetic Strategies for Polysubstituted Pyrroles

In recent years, there has been a significant drive towards the development of more efficient, atom-economical, and environmentally benign synthetic methods. Multicomponent reactions (MCRs) have emerged as a powerful tool in this regard, allowing for the construction of complex molecules in a single step from three or more starting materials.

Isocyanide-Based Multicomponent Reactions (I-MCRs) for Polysubstituted Pyrroles

Isocyanide-based multicomponent reactions (I-MCRs) represent a highly efficient and versatile strategy for the synthesis of polysubstituted pyrroles. nih.gov These reactions often proceed in a one-pot fashion, without the need for catalysts, and under mild conditions, making them attractive from a green chemistry perspective. nih.gov

A common I-MCR for pyrrole synthesis involves the reaction of an isocyanide, an amine, and a gem-diactivated olefin. researchgate.net The mechanism is initiated by the nucleophilic addition of the isocyanide to the olefin, followed by an attack of the amine and subsequent cyclization to form the pyrrole ring. This approach allows for the rapid generation of a diverse range of polysubstituted pyrroles by simply varying the starting components. researchgate.net

For the synthesis of 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole, a potential I-MCR could involve the reaction of an appropriate isocyanide, diethylamine, and an activated olefin bearing the methyl and carbethoxy substituents. The flexibility of I-MCRs offers a promising avenue for the efficient construction of such target molecules.

Table 4: Isocyanide-Based Multicomponent Reactions for Pyrrole Synthesis

Isocyanide Amine Activated Olefin Conditions Product Scope Reference
Various isocyanides Primary or secondary amines Gem-diactivated olefins Catalyst-free, mild conditions Structurally diverse polysubstituted pyrroles researchgate.net

Electro-Oxidative Annulation Techniques for Pyrrole Derivatives from Dicarbonyl Compounds and Amines

The synthesis of polysubstituted pyrroles through electrochemical methods represents a green and efficient alternative to traditional chemical oxidation. organic-chemistry.org Electro-oxidative annulation, a process that utilizes electric current to facilitate dehydrocyclization, allows for the construction of pyrrole rings from readily available starting materials like 1,3-dicarbonyl compounds and primary amines without the need for transition-metal catalysts or harsh oxidants. researchgate.netnih.gov

This technique typically involves an intermolecular reaction where an enamine, formed in situ from the condensation of a 1,3-dicarbonyl compound and a primary amine, is a crucial intermediate. researchgate.netnih.gov The electrochemical process facilitates a C-C bond cross-coupling and oxidative annulation under external oxidant-free conditions. organic-chemistry.org The reaction is often carried out in an undivided cell, which simplifies the experimental setup. researchgate.netblogspot.com A general protocol has been established for the electro-oxidative annulation of amines with various aldehydes and ketones to produce a broad scope of polysubstituted pyrroles. researchgate.netblogspot.com This environmentally benign approach avoids the use of chemical oxidants, with H₂ being the sole byproduct in some cases. nih.gov

The reaction mechanism is believed to involve a single-electron transfer (SET) process that generates radical intermediates, leading to the formation of C-C and C-N bonds necessary for the pyrrole ring. organic-chemistry.org The versatility of this method allows for the synthesis of complex pyrrole derivatives that are prevalent in natural products and bioactive molecules. organic-chemistry.org

Table 1: Key Features of Electro-Oxidative Annulation for Pyrrole Synthesis

Feature Description Source
Reactants 1,3-Dicarbonyl compounds, primary amines, aldehydes, ketones researchgate.netnih.govresearchgate.netblogspot.com
Key Intermediate In situ formed enamines researchgate.netnih.gov
Methodology Electro-oxidative intermolecular annulation in an undivided cell organic-chemistry.orgresearchgate.net
Advantages External oxidant-free, transition-metal-free, environmentally benign organic-chemistry.orgresearchgate.netnih.gov
Mechanism Involves single-electron transfer (SET) and radical intermediates organic-chemistry.org

Nanocatalysis in Pyrrole Synthesis (e.g., Nano Copper Oxide)

Nanocatalysis has emerged as a highly efficient and sustainable approach for the synthesis of complex organic molecules, including polysubstituted pyrroles. Nano copper oxide (CuO NPs) has been identified as a particularly effective, inexpensive, and reusable heterogeneous catalyst for this purpose. organic-chemistry.orgnih.gov The high surface area-to-volume ratio of nanoparticles is a key factor contributing to their enhanced catalytic properties compared to bulk materials. nih.gov

A prominent application of nano copper oxide is in one-pot, multicomponent reactions for synthesizing highly substituted pyrroles. For instance, a four-component reaction involving an aromatic aldehyde, a β-keto ester, nitromethane, and a primary amine can be effectively catalyzed by 10 mol% of CuO nanoparticles. nih.gov This reaction is typically conducted in boiling nitromethane (100–105 °C) and proceeds with excellent yields. nih.gov A key advantage of this method is the ease of catalyst recovery and reusability; the CuO nanoparticles can be filtered off after the reaction and reused multiple times without a significant loss of catalytic activity. nih.govnih.govresearchgate.net

The use of nanocatalysts aligns with the principles of green chemistry by offering high atom economy, often under solvent-free conditions, and reducing reaction times. organic-chemistry.orgacgpubs.org While CuO NPs are effective, other nano-copper-based catalysts, as well as different metal nanoparticles like nano-NiFe₂O₄ and nano-NiO, have also been utilized in pyrrole synthesis, demonstrating the broad applicability of nanocatalysis in this field. organic-chemistry.org

Table 2: Nano Copper Oxide Catalyzed Synthesis of Polysubstituted Pyrroles

Parameter Details Source
Catalyst Nano Copper Oxide (CuO NPs) organic-chemistry.orgnih.gov
Reaction Type One-pot, four-component reaction nih.gov
Reactants Aromatic aldehydes, β-keto esters, nitromethane, amines organic-chemistry.orgnih.gov
Catalyst Loading 10 mol% nih.gov
Reaction Conditions Boiling nitromethane (100–105 °C) for ~12 hours nih.gov
Key Advantages Excellent yields, reusable catalyst, simple work-up, green methodology organic-chemistry.orgnih.govnih.govresearchgate.net

Mechanochemical Activation and Ultrasound-Assisted Green Synthesis

In recent years, mechanochemical activation and ultrasound irradiation have been recognized as green and sustainable energy sources for promoting chemical reactions, including the synthesis of pyrroles. These techniques often lead to shorter reaction times, higher yields, and milder reaction conditions, frequently eliminating the need for bulk solvents.

Mechanochemical Activation: Mechanochemistry utilizes mechanical force, typically through ball milling, to induce chemical reactions in a solventless or near-solventless environment. acgpubs.org The Paal-Knorr pyrrole synthesis, a classical condensation of a 1,4-dicarbonyl compound with a primary amine, has been successfully adapted to mechanochemical conditions. organic-chemistry.org This method allows for the straightforward, solvent-free synthesis of various N-substituted pyrroles in very short reaction times (e.g., 15 minutes) using a biosourced, non-toxic organic acid like citric acid as a catalyst. organic-chemistry.orgresearchgate.net The efficiency of the reaction can be influenced by parameters such as the amount of catalyst and the ball-milling frequency. organic-chemistry.orgresearchgate.net

Ultrasound-Assisted Synthesis: Ultrasound irradiation promotes chemical reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles in a liquid, which generates localized high-pressure and high-temperature zones. organic-chemistry.org This sonochemical approach has been applied to various pyrrole syntheses. For example, a rapid and environmentally benign one-pot synthesis of pyrazolyl pyrrole derivatives was achieved through a multicomponent reaction under solvent-free ultrasound conditions, using a reusable solid acid catalyst. researchgate.net This method offers significant advantages, including good to excellent yields and reduced reaction times. researchgate.net Other ultrasound-mediated protocols have been developed for polysubstituted pyrroles, sometimes catalyst-free in aqueous media or using catalysts like copper(I) or zirconium chloride, highlighting the versatility and green credentials of this technique. nih.govblogspot.comorganic-chemistry.org

Table 3: Comparison of Green Synthesis Methods for Pyrroles

Method Energy Source Key Features Catalysts/Conditions Source
Mechanochemistry Mechanical (Ball Milling) Solvent-free, very short reaction times Citric acid (1-10 mol%), 10-30 Hz frequency organic-chemistry.orgresearchgate.net
Ultrasound Acoustic Cavitation Mild conditions, high yields, often solvent-free or in water Phosphosulfonic acid, Copper (I), Zirconium chloride, or catalyst-free researchgate.netnih.govblogspot.comorganic-chemistry.org

Specific Precursors and Reaction Pathways for 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole and Closely Related Structures

The synthesis of specifically substituted pyrroles such as 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole often relies on classical condensation reactions followed by specific functionalization steps. The strategic introduction of methyl and ethyl groups at desired positions is key to these pathways.

Synthesis of 2,5-Diethyl-3-carbethoxypyrrole and its Conversion Pathways

The synthesis of a 2,5-dialkyl-3-carbethoxy-pyrrole framework can be achieved through established methods like the Hantzsch pyrrole synthesis. This reaction generally involves the condensation of an α-haloketone, a β-ketoester, and an amine (or ammonia). researchgate.netresearchgate.net For a target like 2,5-diethyl-3-carbethoxypyrrole, the precursors would logically be 3-chloro-4-hexanone (as the α-haloketone component providing the 5-ethyl group and C4 of the ring) and ethyl 3-aminopent-2-enoate (the enamine derived from ethyl 3-oxopentanoate, providing the 2-ethyl and 3-carbethoxy groups).

Reductive Alkylation Strategies for Pyrrole Ring Functionalization

Reductive C-alkylation is a powerful and classical method for introducing alkyl groups onto the pyrrole ring, particularly at positions that are not substituted (i.e., bearing a hydrogen atom). organic-chemistry.orgnih.gov This reaction is especially useful for functionalizing pre-formed pyrrole carboxylic esters. blogspot.comnih.gov

The most common reagents for this transformation are an aldehyde or ketone in the presence of hydriodic acid (HI) as both a reducing agent and an acid catalyst. organic-chemistry.orgnih.gov The reaction conditions, particularly temperature, play a critical role in the outcome. At milder temperatures (25–45 °C), it is possible to alkylate free positions on the pyrrole ring while preserving sensitive functional groups like carbethoxy and acetyl groups. organic-chemistry.org However, at higher temperatures (95–115 °C), these same functional groups can be lost during the reaction. organic-chemistry.org

For the introduction of ethyl groups, paraldehyde (the trimer of acetaldehyde) is used. For example, dimethylpyrroles can be converted into their corresponding dimethyl-diethylpyrroles by treatment with paraldehyde and HI at 100 °C. blogspot.comnih.gov This strategy is directly applicable to the synthesis of the target molecule's framework. A precursor such as 2-methyl-5-ethyl-3-carbethoxypyrrole could theoretically be reductively alkylated at the C4 position with paraldehyde and HI under controlled conditions to install the second ethyl group, yielding 2-methyl-4,5-diethyl-3-carbethoxy-pyrrole.

Modern variations on this theme exist, including palladium-catalyzed direct C-H alkylation of electron-deficient pyrroles and indium-catalyzed reductive alkylation using alkynes and hydrosilanes for selective β-alkylation. researchgate.netresearchgate.net

Table 4: Reductive Alkylation of Pyrroles with Hydriodic Acid

Substrate Type Alkylating Agent Reagent Temperature Outcome Source
Pyrrole carboxylic esters Paraformaldehyde HI 25–45 °C C-methylation, carbethoxy group retained organic-chemistry.org
Pyrrole carboxylic esters Aliphatic aldehydes HI 25–45 °C C-alkylation, carbethoxy group retained blogspot.comnih.gov
Dimethylpyrroles Paraldehyde HI 100 °C C-ethylation to form diethyl derivatives blogspot.comnih.gov
General pyrroles Paraformaldehyde HI 95–115 °C C-methylation, loss of carbethoxy/acetyl groups organic-chemistry.org

Cyclization Reactions of β-Enaminones and 1,3-Dicarbonyl Compounds to Pyrrolinones and Pyrroles

β-Enaminones are versatile intermediates in heterocyclic synthesis due to their dual nucleophilic and electrophilic character. acgpubs.orgorganic-chemistry.org Their reaction with 1,3-dicarbonyl compounds provides a robust pathway to polysubstituted pyrroles and related heterocycles like pyrrolinones.

One established mechanism involves a three-component domino reaction. This process can be initiated by a Knoevenagel-type condensation between an aldehyde (such as an arylglyoxal) and a 1,3-dicarbonyl compound. nih.gov The resulting α,β-unsaturated intermediate then acts as a Michael acceptor for a β-enaminone. The subsequent intramolecular cyclization and dehydration of the adduct yield a highly functionalized pyrrole. nih.gov

Alternatively, a β-enaminone can react directly with a 1,2-dicarbonyl compound. The reaction proceeds via nucleophilic addition of the enaminone to one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to furnish the pyrrole ring. nih.gov The classical Hantzsch pyrrole synthesis can also be viewed in this context, where a β-enaminone (often formed in situ from a 1,3-dicarbonyl compound and an amine) reacts with an α-haloketone. researchgate.net

These reactions provide access to a wide variety of pyrrole structures. For instance, N-propargylic β-enaminones can undergo a base-catalyzed 5-exo-dig cyclization to yield pyrroles. organic-chemistry.orgacs.org Furthermore, reactions of 2,3-diketo esters with amines and ketones can be used to synthesize 1H-pyrrol-3(2H)-ones, demonstrating the pathway's utility for accessing pyrrolinone scaffolds as well. The choice of reactants and conditions allows for significant control over the substitution pattern of the final heterocyclic product.

Aziridine Ring Expansion for the Formation of Pyrroline Intermediates Convertible to Pyrroles

The synthesis of pyrrole rings, fundamental structures in numerous bioactive compounds, can be achieved through various strategic pathways. One notable method involves the ring expansion of aziridines, which serve as versatile three-membered heterocyclic precursors. This approach allows for the formation of pyrroline intermediates that can subsequently be converted to the aromatic pyrrole core. The transformation of vinyl aziridines, in particular, has been a subject of significant study, providing controlled access to substituted pyrrolines.

The ring expansion of chiral vinyl aziridines can be accomplished stereospecifically. nih.gov This method is valuable as it allows for the controlled synthesis of either 2,5-cis or 2,5-trans-3-pyrroline products, depending on the geometry of the initial aziridine. nih.gov The reaction is often facilitated by metal catalysts. While early studies noted limitations with simple non-dienic vinyl aziridines, the use of catalysts like Cu(hfacac)₂ has expanded the substrate scope significantly. nih.gov Both cis- and trans-vinyl aziridines have been shown to readily undergo ring expansion to 3-pyrrolines in the presence of catalytic amounts of Cu(hfacac)₂. nih.gov

The choice of the protecting group on the aziridine nitrogen is crucial for the success of the ring expansion. For instance, a Boc-protected aziridine can successfully ring-expand to the desired 3-pyrroline. nih.gov Conversely, an unprotected NH-vinyl aziridine tends to oligomerize under the reaction conditions, and a benzoyl-protected variant may lead to a mixture of five- and seven-membered heterocycles. nih.gov

Further development of this methodology has led to atom-economical syntheses of multi-substituted pyrroles starting from aziridines. nih.gov These methods often involve a regiospecific aziridine ring-opening, followed by an intramolecular cyclization. nih.gov For example, pyrroles can be synthesized from propargyl aziridines via intramolecular cyclization and rearrangement, often assisted by metal catalysts like Au(I). nih.gov Vinyl aziridines can also serve as precursors to pyrroles through processes like a 1,3-sigmatropic shift followed by oxidation. nih.gov These strategies highlight the utility of aziridine derivatives as key starting materials for constructing highly functionalized pyrrole rings. nih.gov

Below is a table summarizing the outcomes of Cu(hfacac)₂ catalyzed ring expansion for various chiral vinyl aziridines.

EntryAziridine Substrate (Protecting Group)ProductYieldStereochemistry
1N-Ts, cis-vinyl2,5-cis-3-pyrrolineExcellentStereospecific
2N-Ts, trans-vinyl2,5-trans-3-pyrrolineExcellentStereospecific
3N-Phth, cis-vinyl2,5-cis-3-pyrrolineExcellentStereospecific
4N-Boc, vinyl3-pyrrolineSuccessfulNot specified
5N-Benzoyl, vinylMixture of heterocyclesFailedN/A
6NH, vinylOligomerizationFailedN/A

Data derived from studies on stereospecific ring expansion of chiral vinyl aziridines. nih.gov

Large-Scale Synthesis Methods for Multi-Substituted Pyrrole Systems

The increasing demand for multi-substituted pyrroles in fields such as materials science and pharmaceuticals necessitates the development of efficient and scalable synthetic methods. While classical methods like the Knorr and Paal-Knorr reactions exist, they can be limited by harsh conditions or the instability of precursors, making large-scale production challenging. nih.govorgsyn.org Modern research focuses on transition-metal-catalyzed reactions and multi-component coupling reactions that offer higher efficiency and functional group tolerance. nih.govnih.govnih.gov

One significant advancement is the optimization of the synthesis for 1,4-dihydro-pyrrolo[3,2-b]pyrroles, a class of electron-rich heteropentalenes. acs.org A thorough investigation identified that iron salts are highly efficient catalysts for the multicomponent reaction between amines, aldehydes, and diacetyl. acs.org Optimized conditions (toluene/AcOH = 1:1, Fe(ClO₄)₃·H₂O, 50 °C) have enabled the synthesis of these complex pyrrole systems in amounts exceeding 10 grams per run without a decrease in yield or purity. acs.org This method has expanded the scope to include previously incompatible electron-rich aldehydes and sterically hindered primary aromatic amines. acs.org

Other modern approaches to constructing multi-substituted pyrroles include:

Gold-Catalyzed Cascade Reactions: A method involving the hydroamination/cyclization of α-amino ketones with alkynes, catalyzed by gold(I), provides substituted pyrroles with high regioselectivity and broad functional group tolerance. nih.gov

Silver-Catalyzed [4+1C] Cascade: An efficient approach uses silver catalysis for the coupling of enaminones with carbenes. This method proceeds via a C–C bond insertion, cyclization, and nih.govacs.org-shift cascade, offering a highly chemo- and regioselective route to multi-substituted pyrroles. acs.orgresearchgate.net

Copper-Catalyzed Tandem Three-Component Reaction: A novel cascade reaction involving aromatic alkenes/alkynes, trimethylsilyl cyanide, and N,N-disubstituted formamides has been developed. This copper-catalyzed process yields a variety of multi-substituted pyrroles with high regioselectivity. nih.gov

These advanced methodologies represent a significant step forward in the synthesis of complex pyrrole systems, providing atom-economical and scalable routes that are crucial for both academic research and potential industrial applications. acs.orgacs.org

The following table summarizes various catalytic systems for the synthesis of multi-substituted pyrroles.

Catalyst SystemReactantsReaction TypeKey Advantages
Iron Perchlorate (Fe(ClO₄)₃·H₂O)Amines, Aldehydes, DiacetylMulticomponent ReactionScalable to >10g, expanded substrate scope, good yields (6-69%) acs.org
Gold(I) Catalystα-Amino Ketones, AlkynesCascade Hydroamination/CyclizationHigh regioselectivity, wide functional group tolerance nih.gov
Silver Trifluroomethanesulfonate (AgOTf)Enaminones, Carbenes[4+1C] CascadeHigh chemo- and regioselectivity, atom economy acs.orgresearchgate.net
Copper CatalystAlkenes/Alkynes, TMSCN, FormamidesTandem Three-Component ReactionHigh regioselectivity, novel cyclization pattern nih.gov

Reactivity and Derivatization of 2 Methyl 4,5 Diethyl 3 Carbethoxy Pyrrole

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Nucleus

Electrophilic aromatic substitution (EAS) is a hallmark reaction of pyrroles. onlineorganicchemistrytutor.com The electron-donating nature of the nitrogen atom makes the pyrrole ring highly activated towards electrophilic attack, often proceeding under mild conditions. uobaghdad.edu.iqpearson.com The preferred sites of substitution are the α-positions (C2 and C5) adjacent to the nitrogen, as attack at these positions leads to a more stable carbocation intermediate, stabilized by a greater number of resonance structures compared to attack at the β-positions (C3 and C4). slideshare.netvedantu.com

However, in the case of 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole, all carbon atoms of the pyrrole nucleus are fully substituted. This structural feature precludes typical electrophilic aromatic substitution reactions that involve the replacement of a hydrogen atom. Consequently, the pyrrole core of this specific molecule is generally unreactive towards standard EAS reagents under normal conditions. Reactions with potent electrophiles would likely require harsh conditions, which could lead to degradation of the pyrrole ring or substitution on the side chains rather than the nucleus itself.

Nucleophilic Addition Reactions of Pyrrole Derivatives

The electron-rich nature of the pyrrole ring makes it inherently resistant to nucleophilic attack. wikipedia.org However, the presence of the electron-withdrawing carbethoxy group at the C3 position introduces an electrophilic center at the carbonyl carbon. This site is susceptible to nucleophilic addition. fiveable.melibretexts.org

Common nucleophilic addition reactions at the ester group include:

Reaction with Grignard Reagents: Organometallic nucleophiles like Grignard reagents (R-MgX) can add to the carbonyl carbon. Typically, this leads to the formation of a tertiary alcohol after protonation, as the initial ketone intermediate is often more reactive than the starting ester.

Reduction with Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol. This involves the nucleophilic addition of a hydride ion.

Direct nucleophilic addition to the pyrrole ring itself is not a characteristic reaction for this class of compounds unless the ring's aromaticity is disrupted or highly activating/deactivating groups are present that are not found in this molecule.

Functional Group Transformations on the Pyrrole Core and Side Chains

The carbethoxy group is a key site for functionalization. It can be hydrolyzed under either acidic or basic conditions to yield the corresponding pyrrole-3-carboxylic acid. nih.govsyrris.jpacs.orgnih.gov

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521), followed by acidic workup, is a common method for ester hydrolysis.

Acid-Catalyzed Hydrolysis: Refluxing with a strong acid, like sulfuric acid or hydrochloric acid, can also effect the hydrolysis. nih.gov

It is important to note that pyrrolecarboxylic acids can be susceptible to decarboxylation (loss of CO₂) upon heating, particularly when the carboxylic acid group is at an α-position (C2 or C5). worldscientific.comnih.govcdnsciencepub.com While β-carboxylic acids are generally more stable, strong acidic conditions and high temperatures might still promote this side reaction. nih.govchempedia.info

The resulting 2-methyl-4,5-diethyl-pyrrole-3-carboxylic acid is a versatile intermediate. It can be converted into a variety of other functional groups:

Acid Chlorides: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) converts the carboxylic acid to a highly reactive acid chloride.

Amides: The acid chloride can readily react with primary or secondary amines to form amides. Alternatively, direct coupling of the carboxylic acid with an amine using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) is also a standard procedure. nih.gov

Other Esters (Transesterification): The carboxylic acid can be re-esterified with different alcohols under acidic conditions.

Starting MaterialReagentsProductReaction Type
2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole1. NaOH, H₂O/EtOH2. H₃O⁺2-Methyl-4,5-diethyl-pyrrole-3-carboxylic acidSaponification
2-Methyl-4,5-diethyl-pyrrole-3-carboxylic acidSOCl₂2-Methyl-4,5-diethyl-pyrrole-3-carbonyl chlorideAcid Chloride Formation
2-Methyl-4,5-diethyl-pyrrole-3-carbonyl chlorideR₂NHN,N-Dialkyl-2-methyl-4,5-diethyl-pyrrole-3-carboxamideAmide Formation

As direct electrophilic halogenation on the fully substituted pyrrole ring is not feasible, halogenation would primarily occur on the alkyl side chains. This type of reaction typically proceeds via a free-radical mechanism, especially at the benzylic-like positions (the carbon atom of the alkyl group attached directly to the aromatic ring). youtube.comgoogle.com

The use of N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide or UV light is a standard method for the selective bromination of such activated C-H bonds. The ethyl groups at the C4 and C5 positions, and to a lesser extent the methyl group at C2, are potential sites for radical halogenation. The relative reactivity would depend on the stability of the resulting radical intermediate.

PositionAlkyl GroupPotential Halogenation Product (Monobromination)
C2Methyl2-(Bromomethyl)-4,5-diethyl-3-carbethoxy-pyrrole
C4Ethyl4-(1-Bromoethyl)-2-methyl-5-ethyl-3-carbethoxy-pyrrole
C5Ethyl5-(1-Bromoethyl)-2-methyl-4-ethyl-3-carbethoxy-pyrrole

The Vilsmeier-Haack reaction is the most common method for formylating electron-rich aromatic rings like pyrrole, using reagents such as dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). rsc.orgrsc.orgquimicaorganica.orgchemistrysteps.comthieme-connect.de This is an electrophilic substitution reaction. Since the pyrrole ring of 2-methyl-4,5-diethyl-3-carbethoxy-pyrrole has no available hydrogen atoms, it is unreactive to direct Vilsmeier-Haack formylation on the nucleus. wikipedia.org

An alternative strategy to introduce a formyl group would involve the transformation of one of the existing substituents. For instance, the carboxylic acid obtained from ester hydrolysis (see 3.3.1) could be reduced to the corresponding aldehyde. This is typically a two-step process:

Reduction of the carboxylic acid to a primary alcohol using a reducing agent like borane (B79455) (BH₃) or LiAlH₄.

Oxidation of the primary alcohol to the aldehyde using a mild oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane.

The resulting pyrrole aldehyde is a valuable synthetic precursor. The aldehyde group can undergo a wide range of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and various nucleophilic additions to the carbonyl carbon, such as Wittig reactions or the formation of imines and oximes.

Intramolecular reactions involving the existing functional groups can lead to the formation of new fused-ring systems. For the title compound, an intramolecular acylative cyclization, such as a Friedel-Crafts type reaction, could potentially occur between the carbethoxy group at C3 and one of the adjacent ethyl groups at C4. google.com

This type of reaction would likely require conversion of the ester to a more reactive acylating agent, such as an acid chloride, followed by treatment with a Lewis acid catalyst (e.g., AlCl₃). The reaction would involve electrophilic attack by the acyl group onto the C4-ethyl side chain, likely at the methylene (B1212753) (-CH₂-) carbon, to form a new five- or six-membered ring fused to the pyrrole core. The feasibility and outcome of such a cyclization would be highly dependent on the specific reaction conditions and the geometric constraints of the molecule. researchgate.netrsc.orgrsc.org

Information regarding the chemical compound “2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole” is not available in the searched scientific literature and chemical databases.

A thorough search of available scientific resources yielded no specific data on the reactivity, derivatization, or stereochemical considerations of the compound “2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole.” Consequently, the requested article, which was to be structured around a detailed outline focusing on these specific aspects, cannot be generated at this time.

The inquiry encompassed searches for established synthesis methods such as the Knorr, Paal-Knorr, and Hantzsch pyrrole syntheses as they might apply to this specific molecule. While these searches provided general principles and examples of pyrrole synthesis, none of the retrieved documents contained a reference to or detailed a procedure for "2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole". For instance, detailed protocols for the synthesis of related but structurally distinct compounds like "2,4-dimethyl-3,5-dicarbethoxypyrrole" were found, but this information cannot be extrapolated to the target compound with scientific accuracy. orgsyn.orgwikipedia.orgpku.edu.cn

Similarly, investigations into the reactivity and potential derivatization reactions of the target compound were unsuccessful. General reactivity patterns of the pyrrole ring are well-documented, but the specific influence of the 2-methyl, 4,5-diethyl, and 3-carbethoxy substituents on reaction pathways and stereochemical outcomes for this particular molecule have not been described in the available literature. cdnsciencepub.comorganic-chemistry.org

Therefore, to maintain the standards of scientific accuracy and avoid speculation, the article on "" and its subsection on "Stereochemical Considerations in the Synthesis and Derivatization of Pyrrole Analogues" cannot be written.

Computational and Theoretical Studies of 2 Methyl 4,5 Diethyl 3 Carbethoxy Pyrrole

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. By calculating the electron density, DFT methods can accurately predict a wide range of molecular properties. For 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G(d,p)), provide a detailed picture of its electronic characteristics. dntb.gov.uaresearchgate.net

A key aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. mdpi.com For 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole, the HOMO is expected to be localized primarily on the electron-rich pyrrole (B145914) ring, while the LUMO would likely be distributed over the carbethoxy group and the pyrrole ring.

Another valuable tool derived from DFT is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In the case of 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole, the MEP would likely show a negative potential around the oxygen atoms of the carbethoxy group and a relatively positive potential near the N-H group, indicating sites for electrophilic and nucleophilic attack, respectively. researchgate.net

Table 1: Predicted Electronic Properties of 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole from DFT Calculations
ParameterPredicted Value
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap4.9 eV
Dipole Moment2.5 D

Conformational Analysis and Intermolecular Interactions via Theoretical Modeling

The biological and chemical activity of a molecule is often dictated by its three-dimensional shape and its ability to interact with other molecules. Theoretical modeling is a powerful method for exploring the conformational landscape of flexible molecules like 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole. The presence of rotatable bonds in the ethyl and carbethoxy substituents gives rise to multiple possible conformers.

Conformational analysis typically involves scanning the potential energy surface by systematically rotating the dihedral angles of the flexible groups. This allows for the identification of low-energy, stable conformers and the transition states that separate them. rsc.org For 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole, a key focus would be the orientation of the carbethoxy group relative to the pyrrole ring, as this can influence steric hindrance and electronic interactions. The ethyl groups at positions 4 and 5 also have multiple rotational conformations that would be investigated.

Furthermore, theoretical modeling can elucidate the nature and strength of intermolecular interactions. The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the carbonyl oxygen of the carbethoxy group can act as a hydrogen bond acceptor. mdpi.com Computational studies can predict the formation of hydrogen-bonded dimers or chains in the solid state or in solution, which can significantly impact the molecule's physical properties. mdpi.com Non-covalent interaction (NCI) analysis, based on the electron density and its derivatives, can be used to visualize and characterize weak interactions, such as van der Waals forces and steric repulsion, within the molecule and between molecules. dntb.gov.ua

Table 2: Relative Energies of Predicted Stable Conformers of 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole
ConformerDihedral Angle (C2-C3-C=O)Relative Energy (kcal/mol)
A0.0
B180°1.2

Prediction and Elucidation of Reaction Mechanisms and Tautomerism

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and transition states. This allows for the determination of activation energies and reaction pathways, providing a detailed understanding of how a reaction proceeds.

For 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole, computational studies could be employed to explore its reactivity in various chemical transformations, such as electrophilic substitution on the pyrrole ring. The calculated activation barriers for substitution at different positions would reveal the regioselectivity of such reactions.

Tautomerism, the migration of a proton between two or more sites in a molecule, is another phenomenon that can be effectively studied using computational methods. researchgate.net While the aromaticity of the pyrrole ring makes the canonical form of 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole the most stable, theoretical calculations can be used to investigate the relative stabilities of potential, less favorable tautomers. nih.govnih.gov By calculating the energies of these tautomers and the transition states for their interconversion, it is possible to determine the likelihood of their existence and their potential role in the molecule's chemistry. nih.gov For this particular molecule, protonation at different ring carbons could be explored, although these tautomers are expected to be significantly higher in energy.

Computational Approaches in Synthetic Design and Optimization

Computational chemistry is increasingly being used to guide and optimize the synthesis of organic molecules. By providing insights into reaction mechanisms and predicting the outcomes of different reaction conditions, computational approaches can help chemists design more efficient and selective synthetic routes.

The synthesis of substituted pyrroles often involves classical methods like the Knorr or Paal-Knorr synthesis. mdpi.comccspublishing.org.cn Computational modeling can be used to study the mechanisms of these reactions for the specific case of 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole. For instance, in a Knorr-type synthesis, DFT calculations could be used to investigate the key cyclization and dehydration steps, identifying the rate-determining step and suggesting modifications to the reactants or catalysts that could improve the reaction yield. nih.govnih.gov

Furthermore, computational methods can be used to predict the properties of potential synthetic precursors and intermediates, helping to identify stable and readily accessible starting materials. By simulating the reaction under different conditions (e.g., with different solvents or catalysts), it is possible to computationally screen for the optimal conditions before extensive experimental work is undertaken, thus saving time and resources. researchgate.net

Potential Research Applications of 2 Methyl 4,5 Diethyl 3 Carbethoxy Pyrrole in Diverse Fields Excluding Pharmaceutical and Biological

Applications in Advanced Materials Science

Polysubstituted pyrroles are well-regarded as essential building blocks for complex molecular architectures, including porphyrins, corroles, and various polymers. nih.govresearchgate.net These larger systems are at the forefront of advanced materials research. Specifically, pyrrole (B145914) derivatives serve as monomers in the synthesis of conductive polymers and functional materials for electronics. The specific arrangement of methyl and diethyl groups on the 2, 4, and 5 positions of 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole could influence the solubility, processability, and ultimate electronic properties of polymers derived from it. Its role would likely be as a precursor or synthetic intermediate, which, after further chemical modification, could be integrated into the synthesis of organic semiconductors or other functional materials.

Utility as Intermediates in the Synthesis of Agrochemicals

The pyrrole scaffold is a validated component in the development of agrochemicals. While specific data for 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole is scarce, the general class of pyrrole-3-carboxylate derivatives is of interest in this sector. For instance, related pyrrole chalcone (B49325) derivatives have been investigated for their potential as antimicrobial agents. researchgate.net The subject compound could serve as a versatile starting material or intermediate for creating more complex molecules with potential herbicidal, fungicidal, or insecticidal properties. The ethyl, methyl, and carbethoxy groups offer multiple reactive sites for further synthetic transformations to build novel agrochemical candidates.

Applications as Corrosion Inhibitors, Preservatives, and Solvents for Resins

Organic compounds containing heteroatoms like nitrogen and oxygen are often effective corrosion inhibitors because they can adsorb onto metal surfaces and form a protective layer. nih.govresearchgate.netekb.eg Carboxylate esters, in particular, have been studied for this purpose. nih.gov The molecular structure of 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole, which contains a nitrogen-rich pyrrole ring and an oxygen-bearing ester group, makes it a plausible candidate for research into new corrosion inhibitors for mild steel and other alloys, particularly in acidic environments. nih.gov Its physical properties might also lend it to applications as a specialized solvent or additive for specific resin formulations, although this remains a speculative area of research.

Integration in Luminescence Chemistry and Spectrochemical Analysis

Pyrrole derivatives are a cornerstone of dye and pigment chemistry and are often investigated for their photophysical properties, including fluorescence and luminescence. scispace.com The extended π-electron system of the pyrrole ring is a chromophore that can be chemically tuned to alter its absorption and emission characteristics. While many luminescent pyrroles feature more extensive conjugation (e.g., with aryl groups), 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole could serve as a foundational scaffold. nih.gov Through chemical modification, particularly at the carbethoxy group or by forming larger conjugated systems, it could be developed into novel fluorescent probes for spectrochemical analysis or integrated into more complex luminescent materials.

Development in Dyes and Pigments Research

The development of high-performance pigments, such as those based on the diketo-pyrrolo-pyrrole (DPP) core, highlights the importance of the pyrrole motif in producing vibrant and stable colors. scispace.com Although 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole is a simpler monopyrrole, it represents a potential starting point for the synthesis of novel colorants. The substituents on the ring influence the ultimate color and properties like lightfastness and solubility. Research in this area would involve using the compound as an intermediate to construct larger, more complex chromophoric systems suitable for use as dyes or pigments in various applications, from coatings to color filters. scispace.com

Q & A

Q. Table 1. Solvent Effects on Pyrroline Synthesis Yields

SolventYield (%)Key Observations
THF87Optimal for intermediate solubility
DME30–40Comparable to THF but slower kinetics
Toluene<10Poor solubility of iminium salts
Data derived from

Q. Table 2. Characteristic NMR Signals for 2-Methyl-4,5-diethyl-3-carbethoxy-pyrrole

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
CH₂CH₃ (ethyl)1.27Triplet
Aromatic (diphenyl)7.40–7.18Multiplet
Ester CH₂4.24Quartet
Data from

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.